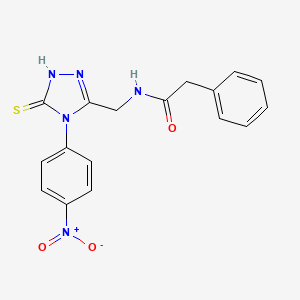

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound derived from the 1,2,4-triazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, along with other pharmacological effects.

Chemical Structure

The compound can be described by its molecular formula C18H18N4O3S and features a thioxo group attached to a triazole ring, which is linked to a phenylacetamide moiety. The presence of the nitrophenyl group enhances its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with a triazole structure exhibit significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that derivatives of 1,2,4-triazoles can outperform traditional antioxidants like ascorbic acid. Specifically, compounds similar to this compound have demonstrated antioxidant activities that are approximately 1.35 to 1.4 times greater than that of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibits higher cytotoxicity toward U-87 cells compared to MDA-MB-231 cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 15 | High |

| MDA-MB-231 (Breast Cancer) | 25 | Moderate |

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the thioxo group likely contributes to its interaction with cellular targets involved in cancer progression.

Other Pharmacological Activities

Beyond antioxidant and anticancer properties, compounds containing the 1,2,4-triazole moiety have been reported to possess a range of biological activities including:

- Antibacterial : Effective against various strains of bacteria including MRSA.

- Antifungal : Demonstrated efficacy against fungal pathogens.

- Antiviral : Potential activity against viral infections .

Case Studies

Recent studies have highlighted the potential of triazole derivatives in medicinal chemistry. One study synthesized several triazole-based compounds and evaluated their biological activities across different assays. The results indicated promising outcomes in terms of both cytotoxicity and selectivity for cancer cells .

科学的研究の応用

Antimicrobial Properties

Research indicates that derivatives of N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests potential for development as antitubercular agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that related compounds exhibit substantial growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibition rates exceeding 80% . The mechanism appears to involve interference with cellular proliferation pathways.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been associated with antioxidant activity. Compounds in this class have demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can modulate its biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances antimicrobial potency |

| Thioxo group | Contributes to antioxidant properties |

| Phenyl group | Influences anticancer efficacy |

Case Study 1: Antitubercular Activity

A study conducted on a series of derivatives of N-(phenoxy)acetamides showed promising results against M. tuberculosis strains. The most potent derivative exhibited an MIC of 4 μg/mL and was non-toxic to normal cell lines, indicating a favorable safety profile . This positions the compound as a potential lead in antitubercular drug development.

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of similar compounds revealed significant inhibition rates against multiple cancer types. The study utilized the National Cancer Institute's protocols to assess efficacy across a panel of cancer cell lines, confirming the compound's potential in cancer therapy .

化学反応の分析

Core Structural Features and Reactivity

The compound contains:

-

A 1,2,4-triazole ring substituted with a 4-nitrophenyl group at position 4 and a thioxo group at position 5.

-

A methylene bridge connecting the triazole to a 2-phenylacetamide moiety.

Key reactive sites include:

-

The thioxo group (-S) , which can undergo alkylation, oxidation, or nucleophilic substitution.

-

The amide group (-CONH-) , susceptible to hydrolysis or condensation reactions.

-

The 4-nitrophenyl group , which may participate in electrophilic substitution or reduction reactions.

2.1. Microwave-Assisted Cyclization

Compounds like 5 and 6 (1,2,4-triazole-3-thiones) were synthesized from acid thiosemicarbazides (3–4 ) under microwave irradiation (3 min) in basic conditions . This method could plausibly apply to the triazole core of the target compound.

2.2. Huisgen Cycloaddition

Triazole hybrids (e.g., 17 , 18 ) were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The methylene-linked acetamide group in the target molecule might be introduced through similar click chemistry.

2.3. Functionalization of the Triazole Thione

S-alkylation of triazole thiones (e.g., 5–6 ) with propargyl bromides or chloroacetates was used to append side chains . For the target compound, reaction with bromomethyl phenylacetamide could yield the acetamide-linked derivative.

Plausible Reaction Pathways

Based on analogous systems , the following reactions are hypothesized:

3.1. Oxidation of the Thioxo Group

-

Reaction : Conversion of -S to -SO or -SO₂ using H₂O₂ or mCPBA.

-

Outcome : Modulation of electronic properties and hydrogen-bonding capacity.

3.2. Nucleophilic Substitution at the Methyl Bridge

-

Reaction : Displacement of the acetamide group with amines or thiols under basic conditions.

-

Example :

Target Compound+R-NH2→N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)amine Derivative

3.3. Hydrolysis of the Acetamide

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Product : 2-Phenylacetic acid and the corresponding triazole-methylamine.

Comparative Data for Analogous Compounds

Research Gaps and Recommendations

-

Synthetic Data : No direct synthesis or characterization of the target compound is available in the provided literature. Experimental validation of hypothesized pathways is needed.

-

Biological Studies : Antimicrobial and anticancer activities observed in analogous triazoles suggest potential utility for the target compound.

-

Computational Modeling : Molecular docking studies could predict interactions with biological targets like fungal CYP51 or bacterial DNA gyrase.

特性

IUPAC Name |

N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16(10-12-4-2-1-3-5-12)18-11-15-19-20-17(26)21(15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSCRLMJTGLNJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。